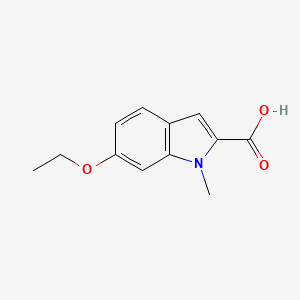

6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-9-5-4-8-6-11(12(14)15)13(2)10(8)7-9/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAMZVHOPHDCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethoxy 1 Methyl 1h Indole 2 Carboxylic Acid and Analogues

Historical and Contemporary Approaches to Indole-2-carboxylic Acid Scaffold Synthesis

The synthesis of the indole-2-carboxylic acid framework has been approached through various classic and modern synthetic strategies. Historically, named reactions have provided the foundational routes. The Fischer indole (B1671886) synthesis , developed in the 1880s, is one of the most well-known methods, typically involving the acid-catalyzed reaction of a phenylhydrazine with a pyruvate derivative to form the indole-2-carboxylate ester. chemistryviews.orgorgsyn.org Other classical methods include the Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide, and the Bischler synthesis , which proceeds via the acid-catalyzed cyclization of an α-arylamino-ketone. orgsyn.orgrsc.org

Contemporary methods often focus on improving efficiency, regioselectivity, and substrate scope, frequently employing transition-metal catalysis. A widely used and versatile approach is the reductive cyclization of o-nitrophenylpyruvic acid derivatives. This strategy typically starts with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reduction of the nitro group and subsequent cyclization to form the indole ring. orgsyn.orggoogle.com While early protocols used reducing agents like ferrous sulfate or zinc dust, modern variations employ catalytic hydrogenation with catalysts such as platinum, Raney-Ni, or palladium on carbon, offering cleaner reactions and simpler workups. orgsyn.org

Palladium-catalyzed reactions, in particular, have become powerful tools for indole synthesis. researchgate.net These include methods based on the cyclization of N-aryl imines or the intramolecular C-H activation and annulation of appropriately substituted anilines and alkynes. organic-chemistry.org Another modern approach involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, often facilitated by copper catalysts and optimized using techniques like microwave irradiation to enhance reaction rates and yields. researchgate.netresearchgate.net

| Synthetic Method | Typical Starting Materials | Key Transformation | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Pyruvic acid ester | Acid-catalyzed cyclization of hydrazone | chemistryviews.orgorgsyn.org |

| Bischler Synthesis | Aniline (B41778), α-Haloketone | Acid-catalyzed cyclization of α-anilinoketone | rsc.org |

| Reductive Cyclization | o-Nitrotoluene, Diethyl oxalate | Reduction of nitro group followed by cyclization | orgsyn.orggoogle.com |

| Palladium-Catalyzed Cyclization | o-Alkynylaniline derivatives | Intramolecular C-N bond formation | researchgate.netorganic-chemistry.org |

| Copper-Catalyzed Condensation | 2-Haloaryl aldehyde, Ethyl isocyanoacetate | Condensation and cyclization | researchgate.net |

Targeted Synthesis of 6-Ethoxy-1-methyl-1H-indole-2-carboxylic Acid

The synthesis of the specifically substituted this compound requires a multi-step approach where control of regiochemistry is paramount. A plausible and efficient route would leverage the reductive cyclization strategy, which allows for the incorporation of the necessary substituents from readily available starting materials.

A likely synthetic pathway begins with a substituted o-nitrotoluene, proceeds through the formation of the core 6-ethoxy-indole-2-carboxylate scaffold, followed by N-alkylation, and concludes with ester hydrolysis.

Regioselective Annulation Strategies to the Indole Core

Achieving the 6-ethoxy substitution pattern is dependent on the choice of the starting material. The regioselectivity of the indole ring formation is predetermined by the substitution on the initial benzene (B151609) ring.

For a reductive cyclization approach, the synthesis would commence with 4-ethoxy-2-nitrotoluene . Condensation of this precursor with diethyl oxalate in the presence of a strong base like sodium ethoxide yields ethyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate. The subsequent reductive cyclization of this intermediate, for instance through catalytic hydrogenation using a palladium or platinum catalyst, selectively forms the five-membered ring, leading directly to ethyl 6-ethoxy-1H-indole-2-carboxylate. orgsyn.org

Alternatively, a Fischer indole synthesis could be employed. In this case, the key precursor would be (4-ethoxyphenyl)hydrazine . Reaction with an ethyl pyruvate derivative under acidic conditions would lead to the formation of the corresponding hydrazone, which then cyclizes. The electronics of the ethoxy group direct the cyclization to afford the 6-ethoxyindole isomer with high regioselectivity. rsc.org

Functional Group Interconversion Pathways for the Carboxylic Acid Moiety

In most synthetic routes towards indole-2-carboxylic acids, the carboxylic acid functionality is introduced in a protected form, typically as a methyl or ethyl ester. solubilityofthings.comorganic-chemistry.org This is advantageous as the ester group is generally more stable under the conditions required for indole ring formation and subsequent modifications like N-alkylation.

The final step in the synthesis of the target molecule is the conversion of the ester to the carboxylic acid. This is a standard functional group interconversion, most commonly achieved via saponification. solubilityofthings.com The intermediate, ethyl 6-ethoxy-1-methyl-1H-indole-2-carboxylate, is treated with an aqueous base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup. This hydrolysis reaction efficiently cleaves the ester bond to yield the desired this compound. orgsyn.orgclockss.org

Selective N-Alkylation and O-Alkylation Procedures

The introduction of the ethyl and methyl groups at the oxygen and nitrogen atoms, respectively, must be addressed.

O-Alkylation: The ethoxy group at the C6 position is most strategically incorporated by starting with a precursor that already contains this feature, such as 4-ethoxyaniline or 4-ethoxy-2-nitrotoluene. nih.gov While methods for the direct O-alkylation of phenolic substrates exist, performing this step on a complex indole intermediate could lead to competitive side reactions. researchgate.netmdpi.com Therefore, incorporating the ethoxy group at the beginning of the synthesis is the most efficient and regioselective approach.

N-Alkylation: The methylation of the indole nitrogen is typically performed after the indole core has been constructed. The indole N-H proton is weakly acidic and can be removed by a suitable base. A common and effective method involves treating the ethyl 6-ethoxy-1H-indole-2-carboxylate intermediate with a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). st-andrews.ac.uk This procedure leads to selective N-methylation, affording ethyl 6-ethoxy-1-methyl-1H-indole-2-carboxylate. nih.govresearchgate.net Using the ester intermediate for this step prevents potential complications, such as the reaction of the base with the more acidic carboxylic acid proton.

Optimization of Synthetic Routes for Research Scale Efficiency and Purity

For research and development purposes, optimizing synthetic routes to maximize yield, purity, and operational simplicity is crucial. Key areas for optimization include the choice of reagents, reaction conditions, and catalytic systems.

One significant optimization is the move from stoichiometric reducing agents to catalytic methods in the reductive cyclization pathway. Classical methods using iron or zinc generate large amounts of metallic waste, complicating purification and leading to lower isolated yields. google.com In contrast, catalytic hydrogenation using heterogeneous catalysts like Pd/C is cleaner, higher-yielding, and the catalyst can be easily removed by filtration, simplifying the workup procedure.

Modern energy sources can also enhance efficiency. The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of indole-2-carboxylic acid esters, particularly in copper-catalyzed condensations. researchgate.netresearchgate.net

Catalytic Systems and Ligand Effects in Indole Ring Formation

The choice of catalyst and associated ligands is critical, especially in modern transition-metal-catalyzed indole syntheses. researchgate.net In palladium-catalyzed C-H annulation or cross-coupling reactions, the ligand plays a crucial role in stabilizing the active palladium species and influencing the reaction's selectivity and efficiency. acs.org

| Catalyst Type | Example(s) | Typical Reaction | Advantages | Reference |

|---|---|---|---|---|

| Brønsted/Lewis Acids | H₂SO₄, ZnCl₂, p-TsOH | Fischer Indole Synthesis | Classical, well-established | chemistryviews.orgorgsyn.org |

| Heterogeneous Hydrogenation | Pd/C, PtO₂, Raney-Ni | Reductive Cyclization | Clean workup, high yield, reusable catalyst | orgsyn.org |

| Palladium Complexes | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | C-H Annulation, Cross-Coupling | High functional group tolerance, mild conditions | rsc.orgresearchgate.netorganic-chemistry.org |

| Copper Salts | CuI, Cu₂O | Condensation, N-Arylation | Cost-effective, versatile | rsc.orgresearchgate.netorganic-chemistry.org |

| Rhodium/Ruthenium Complexes | [Cp*Ru(CO)₂]₂ | Reductive Annulation | Novel reactivity, regioselectivity | researchgate.netacs.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Indole-2-carboxylic acid |

| Diethyl oxalate |

| o-Nitrotoluene |

| 4-Ethoxy-2-nitrotoluene |

| Ethyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate |

| Ethyl 6-ethoxy-1H-indole-2-carboxylate |

| Ethyl 6-ethoxy-1-methyl-1H-indole-2-carboxylate |

| (4-Ethoxyphenyl)hydrazine |

| Ethyl isocyanoacetate |

| Sodium ethoxide |

| Sodium hydride |

| Methyl iodide |

| Dimethyl sulfate |

| Xantphos |

| DPEphos |

| 1,10-Phenanthroline |

Solvent Selection and Reaction Condition Parameterization

The synthesis of this compound and its analogues is highly dependent on the careful selection of solvents and the precise control of reaction conditions. The classical Fischer indole synthesis, a cornerstone for creating the indole nucleus, is traditionally performed under acidic conditions. The choice of acid catalyst—ranging from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃)—is a critical parameter. Polyphosphoric acid (PPA) is also a common choice, often acting as both catalyst and solvent. The reaction temperature and solvent polarity are pivotal; polar aprotic solvents like acetic acid are frequently employed. For instance, the reaction of a substituted phenylhydrazine with a pyruvate derivative can be conducted in acetic acid at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.

The N-alkylation step, required to introduce the 1-methyl group, involves a different set of conditions, typically employing a strong base in a polar aprotic solvent. Common systems include the use of sodium hydride (NaH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Alternatively, potassium hydroxide (KOH) in acetone has been successfully used for the N-alkylation of ethyl indole-2-carboxylate. The parameterization of this step requires balancing reaction rate with potential side reactions, such as hydrolysis of the ester group if the final acid is not the target of this specific step. Temperature control is crucial, with reactions often starting at 0°C before being allowed to warm to room temperature or heated to ensure completion.

The final step, ester hydrolysis to yield the carboxylic acid, is typically achieved under basic conditions, for example, using sodium hydroxide in an aqueous alcohol mixture. The choice of alcohol (e.g., methanol (B129727), ethanol) and the concentration of the base are key parameters that influence the reaction time and yield.

Table 1: Solvent and Condition Parameters in Analogous Syntheses

| Reaction Step | Common Solvents | Common Reagents/Catalysts | Typical Temperature Range |

|---|---|---|---|

| Fischer Indole Synthesis | Acetic Acid, Ethanol, PPA | ZnCl₂, H₂SO₄, p-TsOH | Room Temp. to 150°C |

| N-Alkylation | DMF, THF, Acetone | NaH, KOH | 0°C to 80°C |

| Ester Hydrolysis | Methanol/Water, Ethanol/Water | NaOH, KOH, LiOH | Room Temp. to Reflux |

Isolation and Purification Techniques for High-Purity Research Samples

Achieving high purity is essential for research-grade samples of this compound, enabling accurate characterization and biological testing. The isolation and purification strategy is dictated by the physicochemical properties of the product and the impurities present at each synthetic stage.

Following the synthesis of the indole ester intermediate, a typical work-up procedure involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent such as ethyl acetate. The organic layer is then washed with aqueous solutions, like saturated sodium bicarbonate, to remove acidic impurities, and brine to remove residual water, before being dried over an anhydrous salt like sodium sulfate or magnesium sulfate. After the solvent is removed under reduced pressure, the crude product is obtained.

Purification of the intermediate ester is commonly achieved through silica gel column chromatography. A solvent system, typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), is selected to achieve optimal separation of the desired product from byproducts and unreacted starting materials.

For the final carboxylic acid product, isolation often involves acidification of the reaction mixture after basic hydrolysis. This causes the carboxylic acid to precipitate out of the aqueous solution. The solid product can then be collected by filtration. The collected solid is typically washed with water to remove inorganic salts. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, which yields a crystalline solid of high purity. The purity of the final compound is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of indole derivatives is a significant focus of modern chemical research, aiming to reduce the environmental impact of pharmaceutical production.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. Classical indole syntheses can have variable atom economy. For example, the Fischer indole synthesis, while powerful, generates ammonia as a stoichiometric byproduct, which lowers its atom economy.

Utilization of Sustainable Solvents and Reagents

Solvent use is a major contributor to the environmental footprint of chemical synthesis. Traditional indole syntheses often employ volatile organic compounds (VOCs) or hazardous solvents. Green chemistry encourages the use of more sustainable alternatives. Water is an excellent green solvent, and Fischer indole synthesis has been successfully performed in an aqueous medium using SO₃H-functionalized ionic liquids as recyclable catalysts. This approach not only replaces organic solvents but also allows for easy separation of the indole product by simple filtration.

Mechanochemical methods, which conduct reactions by grinding solids together in a ball mill with little to no solvent, represent another sustainable approach. The Fischer indole synthesis has been effectively carried out under these solvent-free conditions, offering a significant reduction in waste. Additionally, the use of microwave-assisted synthesis can dramatically shorten reaction times and improve yields, contributing to a more energy-efficient process.

Waste Minimization and Byproduct Management Strategies

A holistic approach to waste minimization involves optimizing the entire synthetic process. This includes the use of recyclable catalysts, such as the ionic liquids mentioned for aqueous Fischer synthesis, which can be recovered and reused without significant loss of activity.

Reducing the number of synthetic steps, for example by using one-pot procedures, is a key strategy for minimizing waste associated with intermediate isolation and purification. Furthermore, proper management of byproducts and solvent waste is crucial. For large-scale synthesis, methods to recover and recycle organic solvents from wastewater can be implemented to reduce environmental discharge and improve the economic viability of the process. The development of catalytic processes that use benign oxidizing agents like molecular oxygen (O₂) instead of stoichiometric inorganic oxidants also contributes to waste reduction.

Synthesis of Structurally Modified Analogues and Derivatives for Research Applications

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, and the synthesis of analogues of this compound is driven by the search for new therapeutic agents. Researchers systematically modify the core structure to explore structure-activity relationships (SAR) and optimize biological activity.

For example, derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. In these studies, modifications were made at various positions of the indole ring. Analogues with different substituents at the C6 position, such as various halogenated benzene rings, were synthesized to enhance binding interactions with the biological target.

In another area of research, 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and identified as potent dual inhibitors of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets for cancer immunotherapy. This work highlights the importance of modifying the C6 position to achieve desired pharmacological effects.

Furthermore, a study detailing the synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids as potential inhibitors of β-amyloid fibril assembly demonstrates the feasibility of introducing more complex ether-linked side chains at the C6 position. Such modifications allow for the exploration of extended binding pockets in target proteins. The synthesis of these complex analogues underscores the versatility of the indole-2-carboxylic acid framework for developing new molecules for a wide range of research applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl indole-2-carboxylate |

| 6-acetamido-indole-2-carboxylic acid |

Modifications at the C2-Carboxylic Acid Moiety (e.g., esters, amides)

The carboxylic acid at the C2 position is a versatile handle for chemical modification, readily converted into a variety of functional groups such as esters and amides. These modifications are typically achieved through standard organic chemistry transformations.

Esterification: The synthesis of esters from indole-2-carboxylic acids is a common strategy. This is often accomplished by reacting the carboxylic acid with an alcohol under acidic conditions. For instance, the esterification of 3-bromoindole-2-carboxylic acid to its corresponding ethyl ester has been reported using concentrated sulfuric acid in ethanol at 80 °C. rsc.org This method is broadly applicable to various indole-2-carboxylic acid precursors. Another established procedure involves the reductive cyclization of ethyl o-nitrophenylpyruvate, which directly yields ethyl indole-2-carboxylate. orgsyn.org

Amide Formation: The conversion of the C2-carboxylic acid to an amide is another key modification. A standard method involves activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with a primary or secondary amine. eurjchem.com For example, N-(substituted-phenyl)-1-methyl-1H-indole-2-carboxamides have been prepared from 1-methyl-1H-indole-2-carboxylic acid and the appropriate aniline derivative. mdpi.com This direct coupling approach is highly modular, allowing for the introduction of a wide range of substituents on the amide nitrogen.

| Starting Material | Reagents | Product | Reference |

| Indole-2-carboxylic acid | 1. (COCl)₂, DMF; 2. Substituted aniline | Indole-2-carboxamide | eurjchem.com |

| 1-Methyl-1H-indole-2-carboxylic acid | Substituted aniline, Coupling agents | N-(Substituted-phenyl)-1-methyl-1H-indole-2-carboxamide | mdpi.com |

| 3-Bromoindole-2-carboxylic acid | H₂SO₄, EtOH | Ethyl 3-bromoindole-2-carboxylate | rsc.org |

Bioisosteric Replacements for the Carboxylic Acid: In drug design, replacing a carboxylic acid with a bioisostere can improve pharmacokinetic properties. Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and 3-hydroxyisoxazoles. nih.govhyphadiscovery.com These groups mimic the acidic properties and hydrogen bonding capabilities of the carboxylic acid. The synthesis of these analogues involves multi-step sequences, often starting from the corresponding indole nitrile or other suitable precursors to construct the heterocyclic bioisostere at the C2 position. researchgate.netsemanticscholar.org

Variations of the N1-Alkyl Substituent

Altering the N1-alkyl group is a crucial strategy for modifying the lipophilicity and steric profile of the indole core. N-alkylation of the indole nitrogen is a well-established transformation.

A general and efficient method for N-alkylation involves treating the N-H indole precursor with a strong base followed by an alkyl halide. For instance, N-alkylation of ethyl indole-2-carboxylate can be achieved using potassium hydroxide in acetone. mdpi.com A similar strategy employs sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide, such as methyl iodide or benzyl bromide, to furnish the N-alkylated product. acs.org Catalytic methods, such as those using indium(III) catalysts, have also been developed for the regioselective N1-alkylation of indoles under mild conditions. acs.org These methods offer broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse library of N1-substituted indole-2-carboxylic acid derivatives. mdpi.comresearchgate.net

| Indole Substrate | Reagents | Product | Reference |

| Ethyl indole-2-carboxylate | KOH, Acetone, Alkyl halide | Ethyl 1-alkyl-1H-indole-2-carboxylate | mdpi.com |

| 4-Bromoindole derivative | NaH, DMF, MeI or BnBr | 1-Alkyl-4-bromoindole derivative | acs.org |

| 2,3-Disubstituted indole | p-Quinone methides, In(OTf)₃, THF | N1-Alkylated indole | acs.org |

Substituent Alterations on the Benzene Ring (e.g., Ethoxy Group Modifications)

Modifications to the substituents on the benzene portion of the indole scaffold, such as the 6-ethoxy group, are critical for exploring structure-activity relationships.

Alkoxy Group Modification: The ethoxy group can be modified by first de-ethylating to the corresponding 6-hydroxyindole, which then serves as a versatile intermediate. This phenol can be re-alkylated with various alkyl halides to introduce different alkoxy groups. For example, O-alkylation of a 5-hydroxyindole-2-carboxylate with 1-bromo-2-fluoroethane using potassium carbonate as a base has been demonstrated, a method applicable to the 6-position as well. nih.gov More complex chains can also be introduced, as shown in the synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids. nih.gov The synthesis of various 6-alkoxy derivatives has been explored to generate analogues with different properties. nih.gov

Introduction of Other Substituents: Beyond altering the alkoxy group, other substituents can be introduced onto the benzene ring using electrophilic aromatic substitution reactions, although the directing effects of the existing groups must be considered. msu.eduyoutube.com For example, nitration of indoline-2-carboxylic acid derivatives has been used to synthesize 6-nitroindole-2-carboxylates, which can be further functionalized. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed on bromo-substituted indoles to introduce nitrogen-based substituents at specific positions on the benzene ring. nih.gov

| Precursor | Reaction Type | Reagents | Resulting Modification | Reference |

| 6-Hydroxyindole-2-carboxylate | O-alkylation | K₂CO₃, Alkyl halide | 6-Alkoxyindole-2-carboxylate | nih.gov |

| Indoline-2-carboxylic acid | Nitration | Nitrating agent | 6-Nitroindoline-2-carboxylic acid | researchgate.net |

| 6-Bromoindole-2-carboxylate | Buchwald-Hartwig Amination | Pd(OAc)₂, Amine, Base, Ligand | 6-Amino-substituted indole-2-carboxylate | nih.gov |

Isosteric Replacements within the Indole Scaffold

Isosteric replacement of the indole core itself with other bicyclic heteroaromatic systems is an advanced strategy to discover novel scaffolds with potentially improved properties. The indole ring is often considered a "privileged structure" in medicinal chemistry, but replacing it can lead to new intellectual property and overcome issues related to metabolism or toxicity. mdpi.com

Bioisosteric replacement involves substituting the indole moiety with other scaffolds that mimic its size, shape, and electronic properties. nih.govbohrium.com Examples of such bioisosteres include azaindoles, benzofurans, benzothiophenes, and indazoles. The synthesis of these analogues requires distinct synthetic routes tailored to the specific heterocyclic system being constructed. For example, the synthesis of an azaindole analogue would start from appropriately substituted pyridine precursors, while a benzofuran analogue would typically be built from a substituted phenol. These strategies, while more synthetically demanding, offer a powerful approach to significantly modify the core structure of the parent compound. documentsdelivered.comresearchgate.net

Advanced Structural Analysis and Spectroscopic Elucidation of 6 Ethoxy 1 Methyl 1h Indole 2 Carboxylic Acid

High-Resolution Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To establish the complete chemical structure, a series of 2D NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the ethoxy group and the aromatic protons on the indole (B1671886) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the various fragments of the molecule, for example, connecting the ethoxy group to the C6 position of the indole ring and the methyl group to the N1 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. For instance, it could show through-space interactions between the N-methyl protons and protons on the indole ring.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts, based on general knowledge of similar indole derivatives, is presented below. clockss.orgacs.orgrsc.org It is important to note that these are predicted values and not experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1-CH₃ | ~3.8 | ~32 | C2, C7a |

| 2-COOH | ~12-13 | ~165 | - |

| 3-H | ~7.2 | ~105 | C2, C3a, C4 |

| 4-H | ~7.6 | ~122 | C3, C5, C7a |

| 5-H | ~6.9 | ~112 | C4, C6, C7 |

| 6-OCH₂CH₃ | ~4.1 (q) | ~64 | C6 |

| 6-OCH₂CH₃ | ~1.4 (t) | ~15 | C6 |

| 7-H | ~7.1 | ~95 | C5, C7a |

Solid-State NMR for Conformational Studies and Polymorphism

Solid-state NMR (ssNMR) could provide valuable information about the structure of this compound in the solid state. This technique can be used to study conformational differences that may exist between the solid and solution states and to identify and characterize different polymorphic forms, which are different crystalline structures of the same compound. mdpi.com

X-ray Crystallography for Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Torsion Angle Determination

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the precise conformation of the molecule in the crystal lattice. mdpi.comsemanticscholar.orgnih.gov

Crystal Engineering and Supramolecular Assembly Analysis

The analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular assembly. For this molecule, hydrogen bonding involving the carboxylic acid group would be expected, potentially leading to the formation of dimers or chains. mdpi.comsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule, providing further structural confirmation. The fragmentation pattern would likely involve characteristic losses, such as the loss of the carboxylic acid group, the ethoxy group, and the methyl group. medicaljournalssweden.secam.ac.uknist.gov

A predicted table of major mass fragments is provided below. These are hypothetical values and have not been experimentally verified.

| m/z (predicted) | Ion Formula | Description |

| 219.0895 | C₁₂H₁₃NO₃⁺ | [M]⁺ |

| 174.0606 | C₁₀H₈NO₂⁺ | [M - C₂H₅]⁺ |

| 173.0688 | C₁₁H₉O₂⁺ | [M - CH₃ - H]⁺ |

| 146.0555 | C₉H₈O⁺ | [M - COOH - CH₃]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structure by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular formula: C₁₂H₁₃NO₃, exact mass: 219.0895 Da), the protonated molecule [M+H]⁺ at m/z 220.0968 would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of product ions characteristic of the molecule's structure.

The predicted fragmentation pathways are based on the known behavior of carboxylic acids, ethers, and N-methylated indole rings. scirp.orglibretexts.orgnih.gov Key fragmentation events would include the loss of the carboxylic acid group, cleavages within the ethoxy substituent, and fragmentation of the indole core itself. The loss of small, stable neutral molecules like water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) is highly probable. libretexts.orgnih.gov

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor m/z | Fragment m/z | Neutral Loss | Lost Fragment | Putative Fragment Structure |

| 220.0968 | 202.0862 | 18.0106 | H₂O | Ion from loss of water |

| 220.0968 | 192.0913 | 28.0055 | C₂H₄ | Ion from loss of ethylene (B1197577) from ethoxy group |

| 220.0968 | 175.0757 | 45.0211 | COOH | Decarboxylated and dehydrated ion |

| 220.0968 | 174.0600 | 46.0368 | HCOOH | Ion from loss of formic acid |

| 220.0968 | 146.0702 | 74.0266 | C₂H₅O₂ | Ion from loss of ethoxycarbonyl group |

This interactive table outlines the primary fragmentation pathways expected in an MS/MS experiment.

Isotopic Pattern Analysis for Precise Molecular Formula Determination

High-resolution mass spectrometry allows for the determination of a compound's precise molecular formula by analyzing its isotopic pattern. The molecular formula C₁₂H₁₃NO₃ gives rise to a specific distribution of isotopic peaks due to the natural abundance of heavier isotopes, primarily ¹³C (1.11%), ¹⁸O (0.20%), and ¹⁵N (0.37%). The monoisotopic peak (M) corresponds to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak results from the presence of one ¹³C, ¹⁵N, or ¹⁷O atom, while the M+2 peak arises from two ¹³C atoms, one ¹⁸O atom, or combinations of lighter isotopes. Comparing the measured isotopic distribution with the theoretically calculated pattern provides strong evidence for the assigned molecular formula.

Table 2: Theoretical Isotopic Pattern for C₁₂H₁₃NO₃

| Peak | m/z | Relative Intensity (%) |

| M | 219.0895 | 100.00 |

| M+1 | 220.0929 | 13.48 |

| M+2 | 221.0957 | 1.48 |

This table presents the calculated relative intensities for the major isotopic peaks, essential for confirming the elemental composition.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the compound. For this compound, the spectrum is expected to be dominated by features from the carboxylic acid, the substituted indole ring, and the ethoxy group. The characteristic O-H stretching vibration of the carboxylic acid dimer is anticipated to appear as a very broad band over a wide range of the spectrum. spectroscopyonline.com The position of the carbonyl (C=O) stretch can provide insight into the extent of hydrogen bonding. spectroscopyonline.com Data from analogous compounds like 1-methyl-1H-indole-2-carboxylic acid and other indole carboxylic acids support these predictions. mdpi.comnist.govresearchgate.net

Table 3: Predicted Characteristic FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid (dimer) |

| 3150-3000 | C-H stretch (aromatic) | Indole Ring |

| 2980-2850 | C-H stretch (aliphatic) | Methyl, Ethoxy groups |

| 1710-1680 | C=O stretch (strong) | Carboxylic acid |

| 1620-1450 | C=C stretch | Indole Ring |

| 1260-1210 | C-O stretch (asymmetric) | Aryl Ether, Carboxylic acid |

| 960-900 | O-H bend (out-of-plane, broad) | Carboxylic acid |

This interactive table details the expected absorption bands in the FTIR spectrum, linking them to specific molecular vibrations.

Raman Spectroscopy for Molecular Fingerprinting and Symmetry Information

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman-active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this molecule is not symmetric, Raman spectroscopy will emphasize different vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for probing the indole's aromatic ring system. rsc.org The symmetric stretching vibrations of the indole ring are expected to produce strong and sharp signals. In contrast to FTIR, the O-H stretching vibration of the carboxylic acid is expected to be weak in the Raman spectrum.

Table 4: Predicted Prominent Raman Shifts

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3150-3000 | C-H stretch (aromatic) | Indole Ring |

| 1620-1580 | C=C stretch (ring) | Indole Ring |

| 1400-1300 | Ring breathing mode | Indole Ring |

| 1020-1000 | Symmetric ring breathing | Benzene (B151609) portion of indole |

| 850-750 | C-H bend (out-of-plane) | Indole Ring |

This table highlights the anticipated strong signals in the Raman spectrum, focusing on the molecular fingerprint of the indole core.

Electronic and Chiroptical Spectroscopy for Electronic Transitions and Chirality (if applicable to derivatives)

UV-Visible Spectroscopy for Electronic Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system, being a conjugated aromatic structure, is a strong chromophore. The absorption of UV light promotes electrons from bonding (π) to anti-bonding (π*) orbitals. The spectrum of this compound is expected to show characteristic absorption bands similar to those of other indole-2-carboxylic acid derivatives. srce.hrresearchgate.net The presence of the ethoxy and carboxylic acid groups as auxochromes on the indole ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole chromophore. The spectrum is predicted to exhibit two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which are characteristic of the indole electronic system. srce.hr

Table 5: Predicted UV-Visible Absorption Maxima

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Electronic Transition |

| ~280-300 nm | High | π→π* (¹Lₐ band) |

| ~220-240 nm | Very High | π→π* (¹Lₑ band) |

This table summarizes the expected electronic transitions that give rise to the UV absorption spectrum.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An optically active compound will absorb the two types of polarized light to different extents, resulting in a CD spectrum. This spectrum is typically characterized by positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption of the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center.

Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD spectrum is a plot of this rotation against wavelength. Similar to CD, ORD spectra of chiral molecules exhibit Cotton effects in the vicinity of an absorption band. A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.

For a hypothetical chiral derivative of this compound, the indole nucleus and the carboxylic acid group would act as the primary chromophores. The electronic transitions of these groups would give rise to characteristic CD and ORD signals. By analyzing the signs of the observed Cotton effects and comparing them with established rules, such as the octant rule for ketones or sector rules for carboxylic acids, or with the spectra of structurally similar compounds of known absolute configuration, the stereochemistry of the new compound could be elucidated.

To illustrate this, let us consider a hypothetical situation where two enantiomers of a chiral derivative of this compound, designated as Enantiomer A and Enantiomer B, were analyzed. The following data tables present plausible, albeit fictional, CD and ORD data that could be obtained.

Table 1: Hypothetical Circular Dichroism (CD) Data

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| Enantiomer A | 280 | +15,000 |

| 250 | -10,000 | |

| Enantiomer B | 280 | -15,000 |

| 250 | +10,000 |

This interactive table showcases the expected mirror-image relationship between the CD spectra of two enantiomers.

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data

| Enantiomer | Wavelength (nm) | Molar Rotation ([Φ]) |

| Enantiomer A | 300 | +5,000 |

| 260 | -8,000 | |

| Enantiomer B | 300 | -5,000 |

| 260 | +8,000 |

This interactive table illustrates the opposite Cotton effects that would be observed for the two enantiomers in an ORD experiment.

In this hypothetical scenario, the positive Cotton effect observed for Enantiomer A in both CD and ORD spectra around 280-300 nm, and the negative effect for Enantiomer B, would be the key to assigning their absolute configurations. By correlating these signs with theoretical models or empirical rules for the electronic transitions of the indole chromophore perturbed by the chiral center, a definitive stereochemical assignment could be made. For example, if theoretical calculations predict that an (R)-enantiomer should exhibit a positive Cotton effect in this region, then Enantiomer A would be assigned the (R)-configuration and Enantiomer B the (S)-configuration.

Computational Chemistry and Theoretical Studies of 6 Ethoxy 1 Methyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic nature of 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, from stable geometries to the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jmchemsci.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G, are used to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. jmchemsci.com These calculations also yield important energetic information, such as the total energy of the molecule, which can be used to compare the stability of different conformations.

Table 1: Calculated Energetic Properties of this compound (Exemplary Data)

| Parameter | Value |

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 3.45 |

| Heat of Formation (kcal/mol) | -85.67 |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.com The energy and spatial distribution of these orbitals in this compound are crucial for predicting its reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. taylorandfrancis.com The locations of the HOMO and LUMO density can suggest likely sites for nucleophilic and electrophilic attack, respectively. For indole (B1671886) derivatives, the HOMO is often localized on the indole ring, indicating its propensity to engage in electrophilic aromatic substitution. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -1.54 |

| HOMO-LUMO Gap | 4.67 |

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wuxiapptec.comavogadro.cc It is generated by mapping the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com Regions with a negative potential (typically colored red) are electron-rich and are likely to be sites for electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net In this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as parts of the indole ring, while the hydrogen atom of the carboxylic acid would exhibit a positive potential. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal the conformational flexibility of this compound and its interactions with the surrounding environment, such as solvent molecules. mdpi.comnih.gov

Trajectory Analysis for Dynamic Behavior

An MD simulation generates a trajectory, which is a record of the positions and velocities of all atoms in the system over time. Analysis of this trajectory can reveal the dynamic nature of this compound, including the rotation of its ethoxy and methyl groups and the flexibility of the carboxylic acid side chain. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with other molecules.

Solvation Free Energy Calculations

The interaction of a molecule with a solvent is critical to its behavior in solution. Solvation free energy is the energy change associated with transferring a molecule from a vacuum to a solvent. nih.gov Computational methods, such as alchemical free energy calculations, can be used to determine this value. nih.gov Understanding the solvation free energy of this compound in different solvents is important for predicting its solubility and partitioning behavior, which are key properties in many chemical and biological applications. Studies on similar indole molecules in aqueous solutions have highlighted the importance of both implicit and explicit solvent models to accurately capture the photophysical properties and the significant role of solvent reorganization in stabilizing excited states. nih.govresearchgate.net

Table 3: Calculated Solvation Free Energies of this compound in Different Solvents (Exemplary Data)

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -12.5 |

| Ethanol | -10.8 |

| Chloroform | -8.2 |

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets (theoretical framework)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org In the context of drug discovery, this technique is instrumental in predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. The primary objective of molecular docking is to simulate the binding process at an atomic level, providing insights into the binding affinity, mode, and the non-covalent interactions that stabilize the ligand-receptor complex. hilarispublisher.com

The theoretical framework of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible conformations and orientations of the ligand within the protein's binding site. Subsequently, the scoring function estimates the binding affinity for each of these poses, ranking them to identify the most favorable binding mode. For a molecule like this compound, potential biomolecular targets could include enzymes and receptors where indole-based compounds have shown activity. For instance, indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and the 14-3-3η protein have been identified as targets for other indole-2-carboxylic acid derivatives. nih.govnih.gov

Ligand-protein interaction profiling is a critical aspect of molecular docking that provides a detailed analysis of the intermolecular forces governing the binding of a ligand to its target protein. researchgate.net These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. hilarispublisher.com

For this compound, a hypothetical interaction profile with a target protein can be predicted. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The ethoxy group can also participate in hydrogen bonding, while the methyl group and the indole ring system contribute to hydrophobic and aromatic interactions. The specific nature and geometry of these interactions would depend on the topology and amino acid composition of the protein's binding pocket. Computational tools can generate 2D and 3D diagrams to visualize these interactions, highlighting the key residues involved in the binding. researchgate.net

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org There are two main approaches to virtual screening: structure-based and ligand-based.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. wikipedia.org Molecular docking is a primary tool in SBVS, where compounds from a database are docked into the binding site of the target, and their binding affinities are estimated using a scoring function. Hierarchical virtual screening strategies can be employed, where initial fast screening methods are used to filter large databases, followed by more computationally intensive docking protocols for the most promising candidates. nih.gov

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of molecules known to bind to the target of interest when the 3D structure of the target is not available. nih.gov This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. Methods used in LBVS include similarity searching based on 2D fingerprints or 3D shape, as well as pharmacophore modeling, which defines the essential spatial arrangement of features necessary for biological activity. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (theoretical basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgwikipedia.org The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. fiveable.me

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. neovarsity.org

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected to avoid overfitting the model.

Model Construction: A mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). fiveable.me

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. wikipedia.org

A reliable QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design and optimization of molecules with improved potency. neovarsity.org

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies) for Validation and Interpretation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. These predictions are valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting spectroscopic properties with a good balance of accuracy and computational cost. nih.govaps.org For NMR chemical shift predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. nih.gov The calculations provide theoretical shielding tensors, which can be converted to chemical shifts. These predicted shifts can then be compared with experimental data to confirm the molecular structure. comporgchem.com

Similarly, IR frequencies can be predicted through computational vibrational analysis. computabio.com This involves calculating the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational frequencies and their corresponding intensities. computabio.com For carboxylic acids like this compound, characteristic IR absorption bands include a broad O-H stretch, a strong C=O stretch, and C-O stretching vibrations. spectroscopyonline.comechemi.com Theoretical predictions can help in the assignment of these and other bands in the experimental spectrum.

Biological and Bio Inspired Research Applications of 6 Ethoxy 1 Methyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Molecular Recognition and Ligand-Target Interactions (mechanistic focus)

The specific arrangement of functional groups on the 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid scaffold dictates its ability to be recognized by and bind to biological macromolecules. The ethoxy group at the 6-position, the methyl group at the 1-position, and the carboxylic acid at the 2-position each play a crucial role in defining the compound's steric and electronic properties, which in turn govern its binding affinity and selectivity for various enzymes and receptors.

Investigation of Binding Modes with Enzymes and Receptors via in vitro Assays

In vitro binding assays are fundamental in elucidating the interactions between a ligand and its target. For derivatives of indole-2-carboxylic acid, these assays have revealed critical insights into their binding modes. For instance, studies on a series of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors have shown that the indole (B1671886) core and the C2 carboxyl group can chelate with two Mg²⁺ ions within the active site of the enzyme. mdpi.comnih.gov Structural modifications at the C6 position have been shown to significantly impact the inhibitory activity. The introduction of a C6-halogenated benzene (B151609) ring can lead to effective binding with viral DNA through π–π stacking interactions. rsc.org

Furthermore, research on indole-6-carboxylic acid derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has highlighted the importance of substitutions on the indole ring for potent inhibitory activity. nih.gov While these are indole-6-carboxylic acids, the principles of molecular recognition and the influence of substituents on binding affinity are transferable to the indole-2-carboxylic acid scaffold.

| Compound Derivative | Target | Key Binding Interactions | Reference |

| Indole-2-carboxylic acid derivative | HIV-1 Integrase | Chelation of Mg²⁺ ions by indole core and C2 carboxyl group. | mdpi.comnih.gov |

| C6-halogenated benzene indole-2-carboxylic acid | HIV-1 Integrase | π–π stacking with viral DNA. | rsc.org |

| Indole-6-carboxylic acid derivative | EGFR/VEGFR-2 | Dependent on specific substitutions for potent inhibition. | nih.gov |

Characterization of Allosteric Modulation and Orthosteric Binding

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site, where the endogenous ligand binds. This binding can induce a conformational change in the receptor, thereby modulating the affinity or efficacy of the orthosteric ligand. Indole derivatives have been investigated as allosteric modulators of various receptors.

For example, 7-nitro-1H-indole-2-carboxylic acid derivatives have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase. researchgate.net These compounds are thought to bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. The study of these derivatives provides a framework for understanding how substitutions on the indole ring can be tailored to achieve allosteric modulation.

In the context of the N-methyl-D-aspartate (NMDA) receptor, indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the glycine (B1666218) co-agonist site. nih.gov This site is allosterically coupled to the main glutamate (B1630785) binding site. Derivatives with a chloro group at the C6 position have demonstrated high affinity for this glycine recognition site, indicating that substitutions at this position are critical for modulating NMDA receptor activity through an allosteric mechanism. nih.gov

Enzyme Inhibition and Activation Studies (mechanistic and kinetic analysis)

The this compound scaffold and its derivatives have been evaluated for their ability to inhibit or activate various enzymes. Mechanistic and kinetic studies are crucial for understanding the mode of action of these compounds.

Determination of Inhibition Constants and Enzyme Kinetics

The potency of an enzyme inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Several studies on indole-2-carboxylic acid derivatives have reported these values for various enzymes.

For instance, in the development of HIV-1 integrase inhibitors, a series of indole-2-carboxylic acid derivatives were synthesized and evaluated. One derivative, compound 20a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid), exhibited a potent IC50 value of 0.13 μM against the strand transfer activity of integrase. mdpi.com In another study, indole-2-carboxylic acid derivatives with substitutions at the C6 position were found to be potent inhibitors of HIV-1 integrase, with some compounds showing IC50 values in the low micromolar range. mdpi.comnih.gov

Derivatives of indole-6-carboxylic acid have also been shown to be effective enzyme inhibitors. For example, compounds targeting EGFR and VEGFR-2 have demonstrated significant cytotoxic effects on cancer cell lines, with their activity being attributed to the inhibition of these receptor tyrosine kinases. nih.gov

| Compound Derivative | Target Enzyme | IC50/Ki Value | Reference |

| Compound 20a | HIV-1 Integrase | IC50 = 0.13 μM | mdpi.com |

| C6-substituted indole-2-carboxylic acids | HIV-1 Integrase | IC50 in low μM range | mdpi.comnih.gov |

| 7-nitro-1H-indole-2-carboxylic acid derivative | Fructose-1,6-bisphosphatase | IC50 = 0.99 μM | researchgate.net |

Substrate Mimicry and Active Site Interaction Mapping

Some enzyme inhibitors function by mimicking the natural substrate of the enzyme, thereby competing for binding to the active site. The indole-2-carboxylic acid moiety can, in some cases, act as a mimic of endogenous substrates.

In the case of HIV-1 integrase, the di-keto acid moiety is a known pharmacophore that chelates essential metal ions in the active site. The carboxyl group of indole-2-carboxylic acid derivatives can participate in a similar chelating interaction with the two Mg²⁺ ions in the integrase active site, thus mimicking the binding of the viral DNA substrate. mdpi.comnih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors, showing that substitutions at the C6 position can enhance interactions with the surrounding amino acid residues and the viral DNA. rsc.org

While a study on 6-[2-(Benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids as inhibitors of β-amyloid fibril assembly found their activity to be insignificant, the design of these molecules was based on the principle of disrupting protein-protein interactions, a concept related to active site binding. koreascience.kr

Receptor Agonism/Antagonism at the Molecular Level (mechanistic and in vitro binding)

Derivatives of this compound can also act as agonists or antagonists at various receptors. Their mechanism of action at the molecular level is determined by their binding affinity and their ability to either activate or block the receptor.

In vitro binding assays are essential for determining the affinity of these compounds for their target receptors, often expressed as the inhibition constant (Ki). For example, a series of substituted 1H-indolyl carboxylic acid amides were synthesized and evaluated for their affinity for human dopamine (B1211576) D₂, D₃, and D₄ receptors. Certain compounds displayed high binding affinity for the D₃ receptor, with Ki values in the nanomolar range, and showed selectivity over the D₂ receptor. nih.gov Functional assays revealed that some of these compounds act as partial agonists at D₂ and D₃ receptors. nih.gov

Furthermore, indole-2-carboxylic acid and its derivatives have been extensively studied as antagonists of the NMDA receptor. Specifically, they act as competitive antagonists at the glycine co-agonist site. nih.gov Structure-activity relationship studies have shown that a chloro substitution at the C6 position of the indole ring leads to high affinity for this site, with Ki values less than 1 microM. nih.gov Electrophysiological studies confirmed that these compounds inhibit NMDA receptor activity in a manner competitive with glycine. nih.gov

| Compound Derivative | Target Receptor | Activity | Ki Value | Reference |

| Substituted 1H-indolyl carboxylic acid amides | Dopamine D₃ Receptor | Partial Agonist | 0.18 to 1.5 nM | nih.gov |

| C6-chloro-indole-2-carboxylic acid | NMDA Receptor (Glycine site) | Competitive Antagonist | < 1 μM | nih.gov |

Receptor Binding Assays (e.g., radioligand displacement, fluorescence polarization)

Receptor binding assays are fundamental in vitro tools to determine the affinity of a compound for a specific biological target. These assays are crucial in the early stages of drug discovery to identify and optimize potent and selective ligands. For indole-2-carboxylic acid derivatives, these assays have been instrumental in characterizing their interactions with various receptors.

One common technique is the radioligand displacement assay . This method involves incubating a receptor preparation with a radiolabeled ligand that has a known high affinity for the receptor. The ability of a test compound, such as a derivative of this compound, to bind to the receptor is then measured by its capacity to displace the radioligand. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki). For instance, a series of substituted 1H-indolyl carboxylic acid amides were evaluated for their affinity at human dopamine D2, D3, and D4 receptors, with some compounds showing high affinity for the D3 receptor with Ki values in the nanomolar range. nih.gov

Fluorescence polarization (FP) is another powerful technique that can be employed. In an FP assay, a small fluorescently labeled ligand (tracer) binds to a larger receptor molecule. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the receptor will cause a decrease in fluorescence polarization, allowing for the determination of its binding affinity.

The following table illustrates typical data obtained from receptor binding assays for indole derivatives, showcasing their potential for high-affinity binding to specific receptors.

| Compound | Target Receptor | Assay Type | Binding Affinity (Ki, nM) |

| Compound 14a | Dopamine D3 | Radioligand Displacement | 0.18 |

| Compound 14b | Dopamine D3 | Radioligand Displacement | 0.4 |

| Compound 9 | Histamine H3 | Radioligand Displacement | Micromolar range |

This table presents representative data for illustrative purposes based on findings for indole derivatives. nih.gov

Ligand-Induced Conformational Changes in Receptors

The binding of a ligand to its receptor is often not a simple lock-and-key interaction but rather a dynamic process that can induce significant conformational changes in the receptor. These changes are critical for the initiation of downstream signaling events. Understanding these ligand-induced conformational shifts is key to elucidating the mechanism of action of a compound and for designing molecules with specific functional outcomes (e.g., agonists, antagonists, or allosteric modulators).

While direct studies on this compound are not available, research on other small molecules binding to their targets demonstrates the importance of this phenomenon. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like molecular dynamics (MD) simulations are used to study these conformational changes. For example, molecular docking simulations of indole-2-carboxylic acid derivatives targeting HIV-1 integrase have revealed how these molecules bind to the active site and interact with key amino acid residues. nih.govnih.gov These interactions are predicated on the ability of the ligand to induce or stabilize a particular conformation of the enzyme.

The binding of a ligand can alter the spatial arrangement of helices, loops, or entire domains of a receptor, leading to the recruitment of signaling proteins or changes in enzymatic activity. These subtle yet critical structural rearrangements are the basis of signal transduction.

Cellular Pathway Modulation Investigations (mechanistic focus, in vitro models)

To understand the functional consequences of receptor binding, it is essential to investigate how a compound modulates cellular pathways. In vitro cell-based assays are invaluable for this purpose, providing insights into the compound's mechanism of action in a biological context.

Upon ligand binding, receptors often initiate a cascade of intracellular signaling events. These cascades typically involve a series of protein-protein interactions and post-translational modifications, such as phosphorylation. For example, G protein-coupled receptors (GPCRs), a common target for indole derivatives, activate intracellular G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C.

The modulation of these pathways can be studied using a variety of techniques. For instance, the intrinsic activity of dopamine receptor ligands has been determined using a forskolin-dependent adenylyl cyclase inhibition assay. nih.gov In this assay, the ability of a compound to inhibit the forskolin-stimulated production of cyclic AMP (cAMP) is measured, providing a quantitative assessment of its functional activity at the receptor. The study of such signaling cascades is crucial for understanding how a compound like this compound might exert its effects at a cellular level.

The activation of signaling pathways often culminates in changes in gene expression. Reporter gene assays are a common method to study the effect of a compound on the transcriptional activity of a specific pathway. In these assays, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein). Cells are then treated with the test compound, and the expression of the reporter gene is measured as an indicator of the activity of the signaling pathway.

For example, the ability of a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides to inhibit nuclear factor-kappaB (NF-κB) activity was evaluated in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This type of assay could be readily adapted to investigate the effects of this compound derivatives on various transcription factors and signaling pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (theoretical and in vitro)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. These studies are essential for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. dovepress.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. The identification of a pharmacophore is a critical step in understanding the SAR of a series of compounds and in designing new molecules with improved properties.

For indole-2-carboxylic acid derivatives, SAR studies have identified key structural features that are important for their activity. For example, in a series of HIV-1 integrase inhibitors, it was found that the indole core and the C2 carboxyl group were essential for chelating the magnesium ions in the active site of the enzyme. nih.govnih.gov Furthermore, the introduction of a bulky hydrophobic group at the C3 position of the indole ring was found to enhance the inhibitory activity. nih.gov A hypothetical pharmacophore model for an indole-2-carboxylic acid derivative might include a hydrogen bond acceptor at the carboxylic acid, a hydrophobic region corresponding to the indole ring, and specific substituent patterns on the ring that enhance binding affinity and selectivity.

The following table summarizes the impact of different substituents on the activity of hypothetical indole-2-carboxylic acid derivatives, illustrating a typical SAR analysis.

| R1 (Position 1) | R6 (Position 6) | R3 (Position 3) | Biological Activity |

| -CH3 | -OCH2CH3 | -H | Baseline |

| -H | -OCH2CH3 | -H | Decreased Activity |

| -CH3 | -OH | -H | Variable Activity |

| -CH3 | -OCH2CH3 | -Bulky Hydrophobic Group | Increased Activity |

This table is a hypothetical representation of an SAR study for illustrative purposes.

Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies on various analogues have provided valuable insights into how modifications can tune potency and selectivity for different biological targets, including enzymes and receptors.

The introduction of substituents at the C6 position of the indole ring has been shown to be a critical determinant of biological activity in several contexts. For instance, in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), derivatives of indole-2-carboxylic acid have been investigated, and modifications at the C6 position were found to be crucial. The introduction of a C6 halogenated benzene ring, for example, was demonstrated to effectively bind with viral DNA through π–π stacking interactions, enhancing the inhibitory effect. rsc.org While an ethoxy group, as in this compound, is not a halogenated phenyl ring, its electronic and steric properties would similarly influence the interaction profile within a target's binding pocket. The ethoxy group is an electron-donating group, which can affect the electron density of the indole ring system and its capacity for hydrogen bonding and other non-covalent interactions.

Similarly, studies on indole-6-carboxylic acid derivatives have identified these compounds as promising cytotoxic agents that can inhibit receptor tyrosine kinases like EGFR and VEGFR-2. researchgate.net The nature of the substituent at other positions, in conjunction with the C6-carboxylic acid (a related scaffold), dictates the potency and selectivity of these agents.

The methylation of the indole nitrogen at the N1 position also plays a significant role in modulating biological activity. N-methylation can alter the molecule's conformation, lipophilicity, and metabolic stability. nih.gov It removes the hydrogen bond donor capability of the indole NH group, which can be critical for binding to certain biological targets. nih.gov However, this modification can also prevent unwanted metabolic reactions or enhance cell permeability, which may be beneficial for drug development. nih.govacs.org For example, in the context of CB1 allosteric modulators, substitutions on the indole ring, including at the N1 position, have been explored to optimize activity. nih.gov The "magic methyl" effect, where the addition of a methyl group drastically alters biological properties, is a well-known phenomenon in medicinal chemistry. nih.gov

The table below summarizes findings from SAR studies on various indole derivatives, which can be used to infer the potential impact of the substituents present in this compound.

| Scaffold | Substituent Position | Substituent Type | Observed Effect on Biological Activity | Potential Implication for this compound |

| Indole-2-carboxylic acid | C6 | Halogenated phenyl | Enhanced HIV-1 integrase inhibition via π–π stacking. rsc.org | The 6-ethoxy group would offer different electronic and steric properties, potentially leading to altered binding modes and activity profiles. |

| Indole-2-carboxamide | C5 | Chloro or Fluoro | Enhanced potency for CB1 allosteric modulation. nih.gov | The electronic influence of the 6-ethoxy group could similarly modulate activity at G-protein coupled receptors. |

| Indole | N1 | Methyl | Alters conformation, lipophilicity, and removes H-bond donor capability. Can enhance metabolic stability. nih.govnih.gov | The 1-methyl group is expected to increase lipophilicity and block N-H interactions, which could be favorable or unfavorable depending on the target. |